1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid
Overview
Description
“1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular weight of 273.25 .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring in “1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid” can undergo various chemical reactions. For instance, all 3-chloro-1-aryl pyrrolidine-2,5-diones, except compound 71e, were able to inhibit hCA I and hCA II with higher or comparable activity than the reference hCA inhibitor acetazolamide (AZA) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 273.25 . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Scientific Research Applications
Synthesis and Chemical Properties
- Enantio- and Regioselective Syntheses : The compound has been used in the enantio- and regioselective syntheses of pyrrolidine 5,5-trans-lactams, employing key steps like acyl iminium ion mediated condensation (Andrews et al., 2003).
Co-Crystallization and Structural Analysis
- Non-Centrosymmetric Co-Crystallization : This compound has application in non-centrosymmetric co-crystallization, useful in the growth of crystals in a chiral space group, as seen in its co-crystallization with benzoic acid (Chesna et al., 2017).
Organic Chemistry and Synthesis
- Nucleophilic Addition Reactions : It's involved in nucleophilic 1,2-addition reactions, such as the synthesis of alpha-hydroxy-alpha-trifluoromethylhydrazones, illustrating its utility in organic synthesis and chemical reaction studies (Pareja et al., 1999).
Coordination Polymers and Photophysical Properties
- Synthesis of Lanthanide-based Coordination Compounds : This compound assists in the synthesis of lanthanide complexes with notable photophysical properties, highlighting its role in the development of materials with specific light-absorbing and emitting characteristics (Sivakumar et al., 2011).
Medicinal Chemistry and Drug Design
- Influenza Neuraminidase Inhibitors : It plays a role in the synthesis of potent inhibitors of influenza neuraminidase, demonstrating its significance in the field of medicinal chemistry and drug development (Wang et al., 2001).
Future Directions
The future directions in the research and application of “1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)11-3-1-2-9(6-11)7-17-5-4-10(8-17)12(18)19/h1-3,6,10H,4-5,7-8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOBJQXZUHNPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601160431 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-[[3-(trifluoromethyl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid | |
CAS RN |
1086375-40-7 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-[[3-(trifluoromethyl)phenyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-[[3-(trifluoromethyl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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